molecular formula C18H28O8Sn B13866121 di-N-butylbis(methylmaleate)tin

di-N-butylbis(methylmaleate)tin

Cat. No.: B13866121
M. Wt: 491.1 g/mol
InChI Key: WNDWDJLPMLWBHW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

di-N-butylbis(methylmaleate)tin is an organotin compound with the formula Sn(C₄H₉)₂(C₅H₆O₄)₂, where methylmaleate (C₅H₆O₄) acts as a bidentate ligand coordinating to the tin(IV) center. Organotin compounds of this type are widely studied for their structural diversity and applications in catalysis, materials science, and biomedicine.

Properties

Molecular Formula

C18H28O8Sn

Molecular Weight

491.1 g/mol

IUPAC Name

4-O-[dibutyl-(4-methoxy-4-oxobut-2-enoyl)oxystannyl] 1-O-methyl but-2-enedioate

InChI

InChI=1S/2C5H6O4.2C4H9.Sn/c2*1-9-5(8)3-2-4(6)7;2*1-3-4-2;/h2*2-3H,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

WNDWDJLPMLWBHW-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Direct Reaction from Tin(IV) Chloride and Di-n-butyl Reagents

One common method for synthesizing this compound involves the direct reaction of tin(IV) chloride with di-n-butyl reagents and methylmaleate sources. This approach leverages the condensation reaction between organotin chlorides and the acid or sodium salt forms of the methylmaleate groups.

  • The reaction typically proceeds under controlled temperature conditions with stirring.
  • The organotin chloride (tin(IV) chloride) reacts with di-n-butyl groups and methylmaleate moieties to form the desired organotin ester.
  • The reaction may be facilitated by the presence of surfactants or solvents such as normal heptane, ethanol, or toluene to improve mixing and reaction efficiency.

Use of Dibutyltin Oxide as an Intermediate

Dibutyltin oxide, a precursor organotin compound, can be synthesized and subsequently reacted with methylmaleate derivatives to form this compound.

  • Dibutyltin oxide is prepared by reacting dibutyltin dichloride with sodium hydroxide solution under controlled temperatures (50–70°C) and stirring conditions.
  • The reaction involves two stages of sodium hydroxide addition with intermediate stratification and separation steps to ensure purity.
  • After the reaction, solvents such as normal heptane, ethanol, or toluene are distilled off, and the product is washed, centrifuged, dried under vacuum, and pulverized to obtain a white dibutyltin oxide powder.

The dibutyltin oxide can then be esterified with methylmaleate or its derivatives by condensation reactions, typically involving:

  • Heating the mixture to drive off water formed during esterification (up to ~220°C).
  • Monitoring acid number titrations to control the reaction progress.
  • Using catalysts such as hydroxybutyltin oxide or monobutyltin tris(2-ethylhexoate) to reduce reaction time and enhance yield.

Catalytic Esterification Process

Organotin catalysts, including dibutyltin oxide derivatives, are used to catalyze the esterification of methylmaleate with di-n-butyl tin compounds.

  • The esterification is carried out by reacting isophthalic acid, maleic anhydride, and glycols with the organotin catalyst.
  • The reaction proceeds with removal of water to drive equilibrium toward ester formation.
  • Catalysts reduce reaction time significantly compared to non-catalyzed reactions (e.g., from 6.3 hours to 2.9 hours in the first stage of esterification).

General Reaction Scheme

A typical preparation involves:

  • Reacting dibutyltin chloride with sodium hydroxide solution in the presence of surfactants (normal heptane, ethanol, or toluene) at 50–70°C.
  • Adding sodium hydroxide solution in two stages with stirring and stratification to isolate intermediate products.
  • Distilling off solvents under controlled temperatures (78–98.5°C).
  • Washing the product by centrifugation.
  • Drying under vacuum at about 78°C and pulverizing to obtain dibutyltin oxide.
  • Reacting dibutyltin oxide with methylmaleate derivatives at elevated temperatures (~220°C) to form this compound.

Data Tables on Preparation Conditions and Properties

Parameter Condition/Value Notes
Dibutyltin chloride amount 607.4 g Starting material
Surfactants Normal heptane, ethanol, toluene Used to facilitate reaction
Sodium hydroxide solution 10% concentration Added in two stages, total mass ~1600–1700 g
Reaction temperature 50–70°C Controlled warming during reaction
Addition rate of NaOH solution 8–20 kg/min Controlled drip addition
Stirring time after addition 1–4 hours Isothermal reaction phase
Secondary reaction temperature 45–65°C For further reaction after stratification
Solvent distillation temperature 78.3–98.5°C To remove solvents like heptane and ethanol
Drying conditions 78°C, vacuum pressure ~0.007–0.009 MPa To obtain dry dibutyltin oxide
Yield ~99% (for dibutyltin oxide) Based on dichloride charge
Purity ≥95% Low impurities of tributyltin oxide and moisture
Boiling point of final compound 460.8 ± 55.0 °C (predicted) This compound
Density 1.38 g/cm³ at 20°C Physical property
Vapor pressure 0.5 Pa at 25°C Volatility characteristic
Flash point 135°C Safety parameter

Research Discoveries and Notes

  • The use of surfactants such as normal heptane, ethanol, or toluene plays a crucial role in the preparation process by improving reactant miscibility and product isolation.
  • The two-stage addition of sodium hydroxide solution allows better control over the hydrolysis and condensation reactions, leading to higher purity dibutyltin oxide intermediates.
  • Catalytic esterification with organotin compounds significantly reduces reaction times and improves yields compared to non-catalyzed processes.
  • Purity of dibutyltin oxide is critical as impurities such as tributyltin oxide and monobutyltin oxide can affect the properties of the final this compound compound.
  • The final compound exhibits moderate volatility and a relatively high boiling point, consistent with its organotin ester structure.

Chemical Reactions Analysis

Types of Reactions: Di-N-butylbis(methylmaleate)tin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Chemistry: Di-N-butylbis(methylmaleate)tin is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently .

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics .

Medicine: The compound is being investigated for its potential use in cancer therapy. Its ability to interact with cellular pathways and induce apoptosis in cancer cells is of particular interest .

Industry: In the industrial sector, this compound is used as a stabilizer in the production of plastics and as a catalyst in the synthesis of various chemicals .

Mechanism of Action

The mechanism by which di-N-butylbis(methylmaleate)tin exerts its effects involves its interaction with cellular components. The tin center can coordinate with various biomolecules, disrupting their normal function. This interaction can lead to the inhibition of enzymes, disruption of cell membranes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Coordination Geometry :

  • Dithiocarbamate derivatives (e.g., ) adopt a tetrahedral geometry due to the bulky ligands, while thiocyanato and carboxylate analogs (e.g., ) favor octahedral coordination.
  • Methylmaleate likely induces a distorted octahedral geometry, similar to acetylacetonate derivatives .

Bonding Interactions :

  • Sn–S bonds in dithiocarbamate compounds (2.42–2.99 Å) are longer than Sn–N/O bonds in thiocyanato/carboxylate analogs (2.08–2.47 Å), reflecting ligand electronegativity differences .

Key Observations:

  • Dithiocarbamate derivatives are synthesized via in situ ligand exchange with high steric demand, leading to moderate yields (32%) .
  • Methylmaleate analogs may require milder conditions due to the oxygen donor’s lower reactivity compared to sulfur ligands.

Key Observations:

  • Dithiocarbamate derivatives exhibit bioactivity (antitumor/antimicrobial) due to Sn–S bond lability .
  • Carboxylate analogs (e.g., 2,4-pentanedionate) are preferred in industrial applications (e.g., PVC stabilization) for their thermal stability .

Biological Activity

Di-N-butylbis(methylmaleate)tin is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. Organotin compounds, including di-N-butyl derivatives, are known for their varied biological effects, which can include cytotoxicity against cancer cells and antibacterial activity. This article reviews the synthesis, characterization, and biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of dibutyltin oxide with methylmaleic anhydride. The compound features a tin atom coordinated with two butyl groups and two methylmaleate ligands. The structural formula can be represented as follows:

C12H22O4Sn\text{C}_{12}\text{H}_{22}\text{O}_4\text{Sn}

Anticancer Activity

Research has demonstrated that organotin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that diorganotin(IV) compounds, including those similar to this compound, have varying levels of antiproliferative activity:

  • Cytotoxicity against A549 cells : IC50 values for related organotin compounds were reported as low as 13.4 μM, indicating strong anticancer potential .
  • Mechanism of Action : The cytotoxic effects are hypothesized to be linked to the compounds' ability to interact with cellular targets such as DNA and tubulin, disrupting essential cellular processes .
Compound TypeCell LineIC50 (μM)
Diorganotin(IV)A54913.4
Triphenyltin(IV)K562< 10
Dibutyltin(IV)HeLa0.40

Antibacterial Activity

In addition to their anticancer properties, organotin compounds have been investigated for their antibacterial effects:

  • Antibacterial Efficacy : Studies indicate that di-N-butyl derivatives possess higher antibacterial activity compared to their non-metallic counterparts. For example, complexes derived from di-n-butyltin exhibited significant activity against Gram-positive bacteria .
  • Molecular Docking Studies : Molecular docking analyses suggest that these compounds can effectively bind to bacterial proteins, potentially inhibiting their function and leading to bacterial cell death .

Study 1: Cytotoxicity Evaluation

A study conducted by Indumathy et al. (2022) evaluated the cytotoxic effects of various organotin complexes against lung cancer cell lines (A549) and normal fibroblast cells (MRC-5). The results showed that certain complexes exhibited dose-dependent cytotoxicity, with significant selectivity towards cancer cells over normal cells .

Study 2: Antimicrobial Activity

In a separate investigation, researchers assessed the antibacterial properties of di-n-butyltin complexes against multiple bacterial strains. The results indicated that these compounds had a notable inhibitory effect on bacterial growth, suggesting their potential application in treating infections caused by resistant strains .

Toxicological Considerations

While organotin compounds demonstrate promising biological activities, they also pose potential health risks. Toxicological assessments have indicated that repeated exposure to dibutyltin compounds may lead to reproductive and developmental toxicity, as well as immunotoxic effects . Therefore, understanding the balance between efficacy and safety is crucial for future applications.

Q & A

Q. Table 1: Key Crystallographic Parameters for Organotin Compounds

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Refinement R1
Sn(C₄H₉)₂(NCS)₂(phen)P2/n15.000810.522015.8359107.452384.50.029
Sn(C₄H₉)₂(S₂CNEtPh)₂C2/c23.910711.939522.0117106.776016.80.030

Q. Table 2: Common Refinement Challenges and Solutions

IssueSolutionSoftware/Tool
Disordered butyl chainsApply DFIX/ISOR restraints in SHELXLSHELX-2018
Low data-to-parameter ratio (<15)Merge datasets or reduce parametersCrysAlis PRO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.